(2Z)-2-amino-3-[(E)-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]amino]but-2-enedinitrile
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule. For example, a compound with a carboxyl group might undergo reactions like esterification or neutralization .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in different solvents, and reactivity with common reagents. These properties can often be predicted based on the structure of the molecule .Scientific Research Applications
Chemical Sensor Development
A study focusing on a phenanthroimidazole-based compound similar to the query chemical demonstrates its utility as a fluorescent probe for detecting hypochlorous acid with high selectivity. This compound exhibits significant sensitivity and selectivity in mixed aqueous media, making it a valuable tool for bio-imaging applications within living cells. The compound reacts with hypochlorite ions, leading to a remarkable enhancement of emission intensity, facilitating the imaging of exogenous hypochlorous acid in biological contexts (Zhao et al., 2017).
Corrosion Inhibition
Synthesized amino acid compounds, including structures related to the query chemical, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution. Through electrochemical studies, these compounds, characterized by their indole-based backbone similar to the query chemical, demonstrated mixed-type inhibition behavior and adhered to Langmuir's adsorption isotherm. The efficacy of these inhibitors suggests potential applications in protecting industrial materials against corrosive environments (Yadav, Gope, & Sarkar, 2016).
Luminescent Material Development
Another research avenue involves the synthesis of a Zn(II)/Eu(III) compound with a ligand structurally similar to the query chemical, showcasing acidochromic properties and thermo-responsive luminescence. This compound's ability to act as a luminescent sensor for acid, temperature, and water highlights its potential application in developing new materials for sensing and imaging technologies (Cuerva et al., 2020).
Antibacterial Activity
Zinc complexes derived from benzothiazole Schiff bases, related to the query chemical's structural class, have demonstrated pronounced antibacterial activity against various pathogenic strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study indicates that the specific ligands and anions in these complexes can significantly influence their biological efficacy, suggesting the potential for developing new antibacterial agents (Chohan, Scozzafava, & Supuran, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N4O2/c15-8-1-9-13(21)7(6-22-14(9)10(16)2-8)5-20-12(4-18)11(19)3-17/h1-2,5-6H,19H2/b12-11-,20-5? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLWIKDYGOGDFM-OMJUBSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=NC(=C(C#N)N)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=N/C(=C(/C#N)\N)/C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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